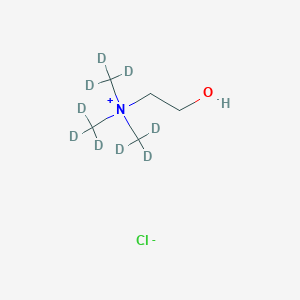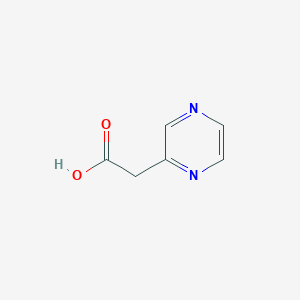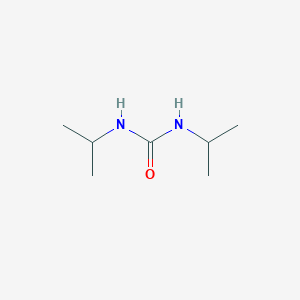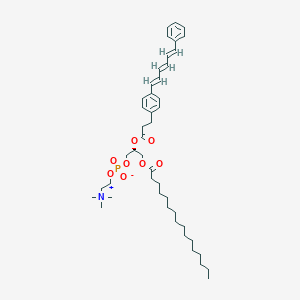
Chlorure de méthyl-D9-choline
Vue d'ensemble
Description
Le chlorure de choline-d9 est un analogue marqué au deutérium du chlorure de choline. Il s'agit d'un composé organique et d'un sel d'ammonium quaternaire, composé de cations choline et d'anions chlorure. Le marquage au deutérium le rend particulièrement utile dans la recherche scientifique, en particulier dans les études impliquant la spectrométrie de masse, car il sert d'étalon interne pour la quantification de la choline .
Applications De Recherche Scientifique
Choline-d9 (chloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of choline.
Biology: Helps in studying metabolic pathways involving choline and its derivatives.
Medicine: Used in research related to liver, neurological, and muscle functions.
Industry: Employed in the quality control of dietary supplements and animal feed .
Mécanisme D'action
Target of Action
Methyl-D9-choline chloride, also known as Choline-d9 Chloride, is an isotopic analogue of choline . Choline is an essential nutrient that plays a crucial role in various biological functions, including neurotransmitter synthesis, cell membrane integrity, and methyl-group metabolism .
Mode of Action
It is known that choline can enter the cdp-choline pathway to produce phosphatidylcholine (pc), and undergo further metabolism via phospholipase or lecithin-cholesterol acyl transferase (lcat) activity . Alternatively, methyl groups from choline can enter one-carbon metabolism and ultimately be donated by S-adenosylmethionine (SAM) .
Biochemical Pathways
Choline is a central nutrient in human metabolism. It forms the head group of phosphatidylcholine, the most abundant lipid in cell membranes . Although choline can be synthesized from ethanolamine, this occurs mainly in the liver . Choline is therefore required in substantial amounts by proliferating cells to synthesize membranes . Altered choline metabolism has been associated with cancer transformation .
Pharmacokinetics
Studies have shown that choline and its metabolites have unique pharmacokinetic profiles . For example, plasma choline and betaine levels were found to increase with higher choline intake . Furthermore, the time to reach peak concentration (Tmax) and productions for trimethylamine (TMA) and trimethylamine-N-oxide (TMAO) were slower and less in certain groups compared with others .
Result of Action
It is known that choline plays a crucial role in cell membrane integrity, methyl-group metabolism, and neurotransmitter synthesis . Alterations in choline metabolism have been associated with various health conditions, including cancer .
Action Environment
The action of Methyl-D9-choline chloride can be influenced by various environmental factors, including reproductive state and dietary choline intake . This suggests that unique, reproductive state-specific mechanisms result in reduced production and/or enhanced clearance of LPC-DHA during pregnancy and lactation .
Analyse Biochimique
Biochemical Properties
Methyl-D9-choline chloride participates in biochemical reactions similar to choline. It is a precursor in the biosynthesis of phosphatidylcholine, a major component of cell membranes . It interacts with enzymes such as choline kinase and choline acetyltransferase . The nature of these interactions involves the transfer of methyl groups, contributing to vital processes like methylation .
Cellular Effects
Methyl-D9-choline chloride influences various cellular processes. It is essential for cell function, impacting cell signaling pathways and gene expression . It plays a role in cellular metabolism, particularly in the synthesis of membrane phospholipids and the transport of polyunsaturated fatty acids .
Molecular Mechanism
The molecular mechanism of Methyl-D9-choline chloride involves its conversion into betaine and phosphatidylcholine . It binds with biomolecules, influencing enzyme activation or inhibition, and brings about changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Methyl-D9-choline chloride change over time in laboratory settings. It shows stability and undergoes degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl-D9-choline chloride vary with different dosages in animal models . Threshold effects have been observed in these studies, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Methyl-D9-choline chloride is involved in metabolic pathways such as the CDP-choline pathway for phosphatidylcholine synthesis . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Methyl-D9-choline chloride is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorure de choline-d9 peut être synthétisé par méthylation de la diméthyléthanolamine avec du chlorure de méthyle marqué au deutérium. La réaction implique généralement les étapes suivantes :
Méthylation : La diméthyléthanolamine est mise en réaction avec du chlorure de méthyle marqué au deutérium.
Purification : Le produit obtenu est purifié pour obtenir du chlorure de choline-d9 de haute pureté.
Méthodes de production industrielle
La production industrielle du chlorure de choline-d9 implique la réaction de l'oxyde d'éthylène, du chlorure d'hydrogène et de la triméthylamine marquée au deutérium. Cette méthode garantit une production à grande échelle avec une qualité constante .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de choline-d9 subit diverses réactions chimiques, notamment :
Oxydation : Le chlorure de choline-d9 peut être oxydé pour former de la bétaïne-d9.
Substitution : Il peut subir des réactions de substitution nucléophile, où l'ion chlorure est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Substitution : Les nucléophiles typiques utilisés comprennent les ions hydroxyde et autres ions halogénures.
Principaux produits
Bétaïne-d9 : Formée par oxydation.
Composés de choline-d9 substitués : Formés par des réactions de substitution nucléophile.
Applications de la recherche scientifique
Le chlorure de choline-d9 a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification de la choline.
Biologie : Aide à l'étude des voies métaboliques impliquant la choline et ses dérivés.
Médecine : Utilisé dans la recherche liée aux fonctions hépatique, neurologique et musculaire.
Industrie : Employé dans le contrôle de la qualité des compléments alimentaires et des aliments pour animaux .
Mécanisme d'action
Le chlorure de choline-d9 agit comme un précurseur dans la biosynthèse des phospholipides membranaires, tels que la phosphatidylcholine. Il facilite la signalisation cellulaire et le transport à travers la membrane. De plus, il sert de précurseur au neurotransmetteur acétylcholine, qui est crucial pour les fonctions neurologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorure de choline : La forme non deutériée du chlorure de choline-d9.
Bétaïne : Un produit d'oxydation de la choline.
Phosphatidylcholine : Un phospholipide dérivé de la choline.
Unicité
Le chlorure de choline-d9 est unique en raison de son marquage au deutérium, ce qui en fait un étalon interne idéal pour la spectrométrie de masse. Ce marquage permet une quantification et un suivi précis dans les études métaboliques, offrant un avantage par rapport aux analogues non marqués .
Propriétés
IUPAC Name |
2-hydroxyethyl-tris(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZJAMFUVOLNK-KYRNGWDOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584026 | |
| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61037-86-3 | |
| Record name | Methyl-D9-choline chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061037863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline chloride-trimethyl-d9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL-D9-CHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4659NSZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate](/img/structure/B130623.png)









